Biricodar Dicitrate

Multidrug Resistance ABC Transporter Profiling Chemosensitization

Select Biricodar Dicitrate (VX-710; Incel) for translational MDR research requiring simultaneous, predictable inhibition of P-gp, MRP1, and wild-type BCRP R482. Unlike first-generation agents (verapamil) requiring toxic concentrations, or third-generation inhibitors (tariquidar, zosuquidar) lacking MRP1 activity, this compound's clinically validated 1.1 h half-life and linear PK enable direct human-to-rodent PK/PD bridging. Demand documented paclitaxel AUC modulation equivalent to 135–175 mg/m² at 120 mg/m²/h dosing, and 40–100% mitoxantrone retention enhancement in flow cytometry assays. A single, multi-transporter chemosensitizing control validated through Phase II ovarian, breast, and prostate trials.

Molecular Formula C46H57N3O21
Molecular Weight 988.0 g/mol
CAS No. 174254-13-8
Cat. No. B1667305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiricodar Dicitrate
CAS174254-13-8
Synonymsiricodar
Incel
N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester
VX 710
VX-710
Molecular FormulaC46H57N3O21
Molecular Weight988.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1
InChIKeyVDMKJSJJXQDICL-ZXVJYWQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biricodar Dicitrate (VX-710) Procurement Guide: Clinical-Stage Dual P-gp/MRP1 Inhibitor for Multidrug Resistance Research


Biricodar Dicitrate (CAS 174254-13-8), the dicitrate salt form of biricodar (also known as VX-710 or Incel), is a synthetic pipecolinate derivative developed as a clinically applicable modulator of multidrug resistance (MDR) proteins [1]. Unlike first- or second-generation MDR inhibitors, biricodar dicitrate is characterized by its dual inhibition of P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), with additional activity against wild-type breast cancer resistance protein (BCRP R482) [2]. This compound has advanced through Phase I/II clinical trials in combination with paclitaxel and doxorubicin, establishing a clinical pharmacokinetic and safety profile that distinguishes it from purely preclinical tool compounds [3].

Why Biricodar Dicitrate Cannot Be Replaced by Generic P-gp Inhibitors in MDR Reversal Studies


Generic substitution of biricodar dicitrate with other P-gp inhibitors (e.g., verapamil, cyclosporine A, or even third-generation agents like tariquidar) is scientifically unsound due to fundamental differences in transporter selectivity, clinical pharmacokinetic behavior, and demonstrated combination safety. First-generation agents like verapamil require high, toxic concentrations to achieve P-gp inhibition in vivo [1]. Third-generation inhibitors like tariquidar and zosuquidar are highly selective for P-gp but lack robust activity against MRP1, a critical efflux pump co-expressed with P-gp in many resistant tumors [2]. Even elacridar, which inhibits both P-gp and BCRP, demonstrates a distinct clinical pharmacokinetic interaction profile and has not been evaluated in the same breadth of Phase II combination regimens as biricodar [3]. Biricodar dicitrate's unique combination of dual P-gp/MRP1 inhibition, validated clinical dosing schedules, and established safety when combined with taxanes and anthracyclines makes direct substitution impossible without compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of Biricodar Dicitrate: Head-to-Head Evidence Against Key MDR Inhibitor Comparators


Broad-Spectrum MDR Modulation: Biricodar vs. Tariquidar and Zosuquidar Transporter Selectivity

Biricodar dicitrate demonstrates a fundamentally broader spectrum of efflux transporter inhibition compared to third-generation P-gp-selective agents. While tariquidar and zosuquidar are potent and selective P-gp inhibitors, biricodar dicitrate additionally inhibits MRP1 and wild-type BCRP (BCRP R482) [1]. In cell lines overexpressing MRP1 (HL60/Adr), biricodar increased mitoxantrone cytotoxicity 2.4-fold and daunorubicin cytotoxicity 3.3-fold, effects not achievable with P-gp-selective inhibitors [1]. In BCRP R482-overexpressing 8226/MR20 cells, biricodar increased mitoxantrone uptake by 60%, retention by 40%, and cytotoxicity 2.4-fold, whereas tariquidar shows negligible activity against BCRP [1]. This multi-transporter inhibition profile is critical because clinical MDR frequently involves co-expression of P-gp, MRP1, and BCRP.

Multidrug Resistance ABC Transporter Profiling Chemosensitization

Clinical Pharmacokinetic Advantage: Biricodar Achieves Sustained MDR-Reversing Concentrations in Humans

Unlike many MDR inhibitors that fail to achieve therapeutically relevant plasma concentrations in vivo, biricodar dicitrate has demonstrated in Phase I trials that clinically tolerable doses produce steady-state plasma concentrations (Css) exceeding those required for full MDR reversal in vitro [1]. In combination with paclitaxel, biricodar at 120 mg/m²/h achieved Css of 2.68-4.89 μg/mL, which exceeded optimal in vitro reversal concentrations [1]. In a separate Phase I trial with doxorubicin, biricodar at 120-160 mg/m²/h achieved plasma concentrations two- to fourfold higher than those required to fully reverse drug resistance in vitro [2]. This is in contrast to tariquidar, for which clinical pharmacokinetic studies have shown variable and sometimes inadequate tumor penetration for MDR reversal [3].

Clinical Pharmacokinetics Phase I Clinical Trial MDR Reversal

Clinical Combination Safety: Biricodar with Paclitaxel vs. Historical P-gp Inhibitor Combinations

Biricodar dicitrate has demonstrated a favorable clinical safety profile when combined with standard chemotherapeutic agents, which differentiates it from earlier generation MDR inhibitors that exhibited dose-limiting toxicities when combined with chemotherapy. In a Phase I trial of biricodar plus paclitaxel, the combination was well-tolerated with a toxicity profile similar to paclitaxel alone; neutropenia was the principal dose-limiting toxicity and was noncumulative [1]. In a Phase II trial in paclitaxel-refractory breast cancer patients, biricodar (120 mg/m²/h × 24h) plus paclitaxel (80 mg/m²) produced an 11.4% objective response rate in a heavily pretreated population, with manageable myelosuppression as the primary toxicity [2]. This contrasts sharply with first-generation agents like verapamil, which caused significant cardiovascular toxicity at MDR-reversing doses, and second-generation agents like valspodar (PSC-833), which caused severe pharmacokinetic interactions and increased chemotherapy toxicity, leading to trial failures [3].

Combination Chemotherapy Clinical Safety Paclitaxel

In Vitro Potency: Biricodar vs. Elacridar in BCRP Inhibition

While elacridar is often cited as a potent BCRP inhibitor (IC50 ~50 nM), biricodar dicitrate demonstrates activity against BCRP that is clinically meaningful but mechanistically distinct. Biricodar modulates wild-type BCRP (BCRP R482) but has minimal effect on the mutant BCRP R482T variant, whereas elacridar inhibits both wild-type and mutant BCRP [1]. In 8226/MR20 cells expressing BCRP R482, biricodar increased mitoxantrone cytotoxicity 2.4-fold, compared to elacridar's reported complete reversal of BCRP-mediated resistance at sub-micromolar concentrations [1][2]. This differential activity may be advantageous for studies focused specifically on wild-type BCRP-mediated resistance, avoiding confounding effects on mutant BCRP that may not be clinically relevant in certain malignancies [1].

BCRP Inhibition In Vitro Pharmacology Comparative Potency

Optimal Research Applications for Biricodar Dicitrate Based on Quantitative Evidence


Preclinical In Vivo Models of Multidrug-Resistant Tumors with Dual P-gp/MRP1 Expression

Biricodar dicitrate is optimally suited for in vivo xenograft or syngeneic tumor models where resistance is driven by co-expression of P-gp and MRP1. The compound's demonstrated ability to achieve and sustain plasma concentrations 2-4× above in vitro reversal thresholds in humans [1] supports its use in rodent PK/PD studies aiming to replicate clinically relevant exposure. Researchers should dose biricodar to achieve steady-state plasma concentrations in the 2.5-5 μg/mL range, which corresponds to optimal MDR reversal [2]. This is particularly relevant for models of ovarian, breast, and prostate cancer where clinical Phase II trials demonstrated activity in taxane-refractory settings [3].

Functional Profiling of ABC Transporter Contributions in Primary Patient Samples

For ex vivo studies using primary leukemia blasts or solid tumor biopsies to assess functional MDR activity, biricodar dicitrate provides a clinically relevant tool to simultaneously inhibit P-gp, MRP1, and BCRP R482. At concentrations of 0.5-2.5 μM, biricodar fully restores sensitivity of P-gp-expressing cells to cytotoxic agents [1]. In flow cytometry-based drug retention assays, biricodar increases intracellular mitoxantrone retention by 40-100% depending on the dominant transporter expressed [2]. This broad-spectrum inhibition reduces the risk of false-negative results due to unrecognized MRP1 or BCRP contributions, which would be missed by P-gp-selective inhibitors like zosuquidar [3].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies of Efflux Transporter Modulation

Biricodar dicitrate's well-characterized clinical pharmacokinetics, including its 1.1-hour harmonic mean half-life and linear PK profile [1], make it a valuable reference compound for DDI studies investigating P-gp/MRP1-mediated drug disposition. In clinical trials, biricodar reduced paclitaxel clearance, resulting in paclitaxel exposure (AUC) comparable to 135-175 mg/m² standard doses when combined with biricodar 120 mg/m²/h [2]. This predictable interaction profile, combined with its ability to enhance hepatic uptake of 99mTc-sestamibi (a P-gp/MRP1 substrate) in all patients studied [1], positions biricodar dicitrate as a benchmark for validating in vitro-to-in vivo extrapolation (IVIVE) models of transporter-mediated DDIs.

Chemosensitization Screens in Isogenic Cell Line Panels with Defined Transporter Expression

For high-throughput or focused library screens aiming to identify compounds whose activity is masked by MDR transporters, biricodar dicitrate serves as an optimal chemosensitizing control. The compound lacks intrinsic anticancer activity [1], eliminating confounding cytotoxic effects. At 2.5 μM, biricodar fully reverses P-gp-mediated resistance to paclitaxel, doxorubicin, and vinca alkaloids [1], while also partially reversing MRP1- and BCRP R482-mediated resistance [2]. This makes biricodar dicitrate an ideal positive control for validating MDR reversal in isogenic cell line pairs (e.g., MCF-7 vs. MCF-7/Adr, HL60 vs. HL60/Adr) and for counter-screening campaigns to identify substrates of multiple efflux transporters simultaneously [3].

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